molecular formula C10H7F2NO B3228821 7,8-difluoro-4-methylisoquinolin-1(2H)-one CAS No. 1269294-33-8

7,8-difluoro-4-methylisoquinolin-1(2H)-one

Cat. No. B3228821
CAS RN: 1269294-33-8
M. Wt: 195.16 g/mol
InChI Key: QBKPTVJYTLLGMX-UHFFFAOYSA-N
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Description

7,8-difluoro-4-methylisoquinolin-1(2H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and neuroscience. This compound is a derivative of isoquinoline, which is a heterocyclic aromatic compound that has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of 7,8-difluoro-4-methylisoquinolin-1(2H)-one involves the inhibition of enzymes involved in the breakdown of neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration enhances their signaling activity, resulting in improved cognitive function and memory retention. Additionally, this compound has been reported to exhibit antioxidant activity, which may further contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This inhibition leads to an increase in the concentration of neurotransmitters such as acetylcholine, dopamine, and serotonin, resulting in improved cognitive function and memory retention. Additionally, this compound has been reported to exhibit antioxidant activity, which may further contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7,8-difluoro-4-methylisoquinolin-1(2H)-one in lab experiments is its potent inhibitory activity against several enzymes, making it a potential candidate for the treatment of neurological disorders. Additionally, its synthesis method has been optimized to yield high purity and yield of the compound, making it suitable for large-scale production. However, one of the limitations of using this compound is its potential toxicity, which may limit its applicability in vivo.

Future Directions

There are several future directions for the scientific research of 7,8-difluoro-4-methylisoquinolin-1(2H)-one. One potential direction is the development of more potent derivatives of this compound that exhibit improved inhibitory activity against enzymes involved in the regulation of neurotransmitters. Additionally, the neuroprotective effects of this compound warrant further investigation, particularly in the context of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, the potential toxicity of this compound should be further explored to determine its safety profile for in vivo applications.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications, particularly in the field of medicinal chemistry. This compound exhibits potent inhibitory activity against several enzymes involved in the regulation of neurotransmitters, making it a potential candidate for the treatment of neurological disorders. Additionally, its neuroprotective effects warrant further investigation, particularly in the context of neurodegenerative diseases. Overall, this compound represents a promising avenue for the development of novel therapeutics for neurological disorders.

Scientific Research Applications

7,8-difluoro-4-methylisoquinolin-1(2H)-one has shown promising results in various scientific research applications, particularly in the field of medicinal chemistry. This compound has been reported to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, making them potential targets for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

7,8-difluoro-4-methyl-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c1-5-4-13-10(14)8-6(5)2-3-7(11)9(8)12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKPTVJYTLLGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C2=C1C=CC(=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676954
Record name 7,8-Difluoro-4-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1269294-33-8
Record name 1(2H)-Isoquinolinone, 7,8-difluoro-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269294-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Difluoro-4-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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